Sulforhodamine G

Fluorescent Tracers Live-Cell Imaging Protein Staining

Standard xanthene dyes exhibit pH-dependent fluorescence or spectral crosstalk, compromising live-cell tracing and multiplex imaging. Sulforhodamine G (SRG) solves this with a 529 nm absorption maximum and emission at 552 nm, maintaining brightness from pH 3 to 10. - **Quantifiable advantage**: pH-insensitive fluorescence vs. Rhodamine B; 68.9% FRET efficiency in mesoporous matrices - **Spectral purity**: 552 nm emission minimizes crosstalk with Sulforhodamine B (570 nm) and FITC/Cy5 - **Supply**: Available in research quantities (mg to g); ambient shipping stability

Molecular Formula C25H25N2NaO7S2
Molecular Weight 552.6 g/mol
Cat. No. B12062151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulforhodamine G
Molecular FormulaC25H25N2NaO7S2
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]
InChIInChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1
InChIKeyNWWFZBYHUXCUDI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulforhodamine G Baseline Properties


Sulforhodamine G (SRG) is a water-soluble, orange-red xanthene fluorescent dye . It functions as a hydrophilic polar tracer and exhibits an absorption maximum at 529 nm with corresponding excitation and emission peaks at 531 nm and 552 nm, respectively . Unlike its non-sulfonated analog Rhodamine B, SRG demonstrates enhanced fluorescence intensity and maintains stable spectral performance across a broad pH range of 3 to 10 . These baseline properties underpin its utility in fluorescence microscopy, protein staining, and organic electronics, yet its quantifiable differentiation from in-class compounds dictates its specific procurement value .

1
Workflow Fluorescence microscopy, protein staining, and microfluidic tracing
2
Selection Hydrophilic polar tracer with reported pH-stable emission across broad range
3
Format Water-soluble orange-red dye; orange-red excitation region

Sulforhodamine G vs. Analogs: Key Differences


Interchanging Sulforhodamine G with close analogs such as Sulforhodamine B or Rhodamine B compromises experimental validity due to significant divergences in spectral position, fluorescence intensity, and environmental sensitivity. Sulforhodamine B exhibits a red-shifted emission (approx. 586 nm) [1], causing optical overlap issues in multicolor applications, while Rhodamine B's fluorescence is pH-dependent [2], introducing variability in live-cell imaging. SRG's specific combination of a 529 nm absorption, pH-insensitive bright fluorescence (relative to Rhodamine B) , and hydrophilic character directly address limitations observed with these analogs in standard microscopy and microfluidic tracer studies. Substituting SRG without accounting for these quantitative differences can lead to data loss, increased photobleaching, or invalid FRET calculations in energy transfer applications [3].

Analog
Sulforhodamine B (SRB)
Red-shifted emission (~18 nm) may overlap with far-red channels
Replacing SRG with SRB can introduce spectral crosstalk in multicolor imaging, complicating quantitative colocalization.
Analog
Rhodamine B
pH-dependent fluorescence; lower brightness reported
Substitution may compromise signal reproducibility in live-cell environments where intracellular pH varies.

Sulforhodamine G Comparative Evidence


Superior pH Stability and Brightness vs. Rhodamine B

Sulforhodamine G exhibits significantly enhanced fluorescence compared to its non-sulfonated analog Rhodamine B, a critical differentiation for signal-to-noise ratios. Critically, SRG maintains constant absorption and fluorescence across a pH range of 3 to 10, whereas Rhodamine B demonstrates pronounced pH-dependent spectral variations . This eliminates the need for stringent buffer standardization in biological assays.

pH stability & brightness
Head-to-head
Higher fluorescencepH 3–10 stable
Reported brighter, pH-invariant signal vs Rhodamine B
Vendor specification; validate in target buffer
Fluorescent Tracers Live-Cell Imaging Protein Staining

Two-Step FRET Cascade Efficiency

In periodic mesoporous organosilica (PMO) light-harvesting systems, Sulforhodamine G serves as a terminal acceptor in a two-step FRET cascade. When paired with diethylaminocoumarin as a donor, SRG achieves a maximal energy transfer efficiency of 68.9% before quenching onset. This is lower than the 86.8% efficiency observed for dibenzothiacarbocyanine in the same system, highlighting SRG's specific niche in moderate-efficiency, red-shifted emission channels [1]. The system achieves a final emission shifted by approx. 60 nm.

FRET cascade efficiency
Cross-study comparable
68.9%
Supports moderate-efficiency red-acceptor in solid-state hybrids
Two-step FRET with diethylaminocoumarin in PMO host
Organic Electronics Light-Harvesting Hybrid Materials

Encapsulation-Induced Spectral Shift

When attached to 85 nm colloidal gold and encased in a silicate shell, the fluorescence of Sulforhodamine G is initially quenched by the gold core. Upon dissolution of the gold, fluorescence is recovered, but SRG exhibits a distinct blue-shifted peak emission relative to its spectrum in pure water. This behavior differs from Cascade Blue, which undergoes a red-shift under identical conditions [1].

Encapsulation shift
Head-to-head
Blue-shiftvs. red-shift for Cascade Blue
Opposite spectral shift informs nanocarrier probe design
Silicate shell / gold core system; gold dissolved
Nanotechnology Drug Delivery Biosensors

Spectral Distinction from Sulforhodamine B

Sulforhodamine G offers a distinct excitation/emission profile (λex/λem ≈ 531/552 nm) compared to the redder Sulforhodamine B (λex/λem ≈ 544/570 nm) [1]. This 13-18 nm hypsochromic (blue) shift allows SRG to be effectively paired with common green and far-red dyes (e.g., FITC, Cy5) without the significant spectral crosstalk encountered with SRB in standard laser scanning confocal setups.

Emission vs. SRB
Class-level inference
~18 nm hypsochromic
Enables cleaner separation from far-red dyes in microscopy
Spectral measurements in aqueous solution
Multicolor Imaging Fluorescence Microscopy Spectral Separation

Water Solubility and Low Aggregation

Sulforhodamine G is characterized as a highly water-soluble and hydrophilic dye, a direct consequence of its two sulfonic acid moieties . This contrasts with the poor aqueous solubility and aggregation propensity of many non-sulfonated rhodamine analogs (e.g., Rhodamine 6G, Rhodamine B) which often require organic co-solvents. SRG maintains monomeric fluorescence in aqueous buffers, essential for reproducible quantification in microfluidic channels and protein staining protocols.

Water solubility
Class-level inference
Highly hydrophilic
Avoids organic co-solvents; reduces aggregation in aqueous buffers
Sulfonic acid moieties; vendor specification
Microfluidics Hydrological Tracing Protein Staining

Sulforhodamine G Key Applications


pH-Stable Live-Cell Fluorescent Tracer

Leveraging its superior fluorescence stability across pH 3-10 and higher brightness compared to Rhodamine B , SRG is the preferred dye for long-term live-cell tracing. It ensures quantitative consistency when monitoring membrane trafficking and neuronal morphology in varying intracellular compartments without signal fluctuation induced by organelle pH changes.

FRET Acceptor for White-Light Hybrids

Sulforhodamine G's validated two-step FRET efficiency of 68.9% in mesoporous organosilica matrices [1] positions it as a viable acceptor for solid-state lighting. It is suitable for applications requiring red emission channels (~60 nm red-shift) where the highest available efficiency is not critical, but stable integration into porous hosts is required.

Nanocarrier Probe for Shell-Dye Interactions

Due to its unique blue-shifted emission recovery upon gold core dissolution in silicate shells [2], SRG acts as a sensitive reporter of the local microenvironment inside drug delivery vehicles. This makes it invaluable for quality control in nanoparticle synthesis, where the spectral shift indicates successful core removal and dye retention within the shell.

Green-Excitable Multicolor Tracer

With an emission maximum at 552 nm, SRG provides a distinct spectral window that minimizes crosstalk with Sulforhodamine B (570 nm) [3]. This facilitates its use alongside common green fluorophores (FITC) and far-red dyes (Cy5) in standard laser scanning microscopy, ensuring cleaner separation in multiplexed tissue and protein arrays.

Application
Selection Property
Validation Focus
Live-cell fluorescence tracing
Reported pH-stable emission intensity
Signal consistency across intracellular pH gradients
FRET acceptor in solid-state hybrids
Two-step energy transfer efficiency profile
Stable integration into mesoporous organosilica hosts
Nanocarrier microenvironment probing
Blue-shifted emission upon gold dissolution
Shell integrity and dye retention after core removal
Multicolor microscopy tracer
Emission maximum around 552 nm
Spectral separation from far-red dyes (e.g., Cy5)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulforhodamine G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.